

An In-depth Technical Guide to 3,4-Dichlorobenzohydrazide

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Compound of Interest

Compound Name: 3,4-Dichlorobenzohydrazide

Cat. No.: B1296682

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3,4-Dichlorobenzohydrazide**, a key chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. It covers its chemical identity, synthesis, and role in drug discovery, presenting data and protocols in a format tailored for scientific and research audiences.

Core Chemical Identity

3,4-Dichlorobenzohydrazide is an aromatic hydrazide characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions. The hydrazide functional group (-CONHNH₂) makes it a versatile building block, particularly for the synthesis of hydrazone derivatives.

Chemical Structure:

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(Note: An illustrative image of the structure would be placed here in a final document.)

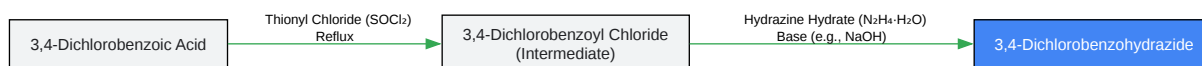
Table 1: Physicochemical and Identification Data

Property	Value
CAS Number	28036-91-1[1]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O[1]
Molecular Weight	205.04 g/mol [1]
IUPAC Name	3,4-dichlorobenzohydrazide[1]

| Purity | ≥97.0% (typical)[1] |

Synthesis of 3,4-Dichlorobenzohydrazide

The synthesis of **3,4-Dichlorobenzohydrazide** is typically achieved through a two-step process starting from 3,4-Dichlorobenzoic acid. The carboxylic acid is first converted to a more reactive acyl chloride intermediate, which then readily reacts with hydrazine hydrate to form the final product. This is a common and efficient method for preparing aromatic hydrazides.[2][3]



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Caption: Synthetic workflow for **3,4-Dichlorobenzohydrazide**.

Experimental Protocol: Synthesis

This section details the laboratory procedure for synthesizing **3,4-Dichlorobenzohydrazide** from 3,4-Dichlorobenzoic acid.

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dichlorobenzoic acid (1.0 eq).

- Slowly add thionyl chloride (SOCl_2 , ~2.0 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
- Heat the reaction mixture to reflux (typically around 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-Dichlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of **3,4-Dichlorobenzohydrazide**

- Prepare a solution of hydrazine monohydrate (e.g., 80% solution, ~1.5 eq) in a suitable solvent (e.g., ethanol or tetrahydrofuran) in a flask cooled in an ice bath.
- Dissolve the crude 3,4-Dichlorobenzoyl chloride from Step 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
- Slowly add the solution of 3,4-Dichlorobenzoyl chloride to the hydrazine solution dropwise while maintaining the temperature below 10°C .
- After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
- Wash the collected solid with cold water and a non-polar solvent (e.g., hexane) to remove impurities.
- The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure **3,4-Dichlorobenzohydrazide**.

Applications in Drug Discovery and Development

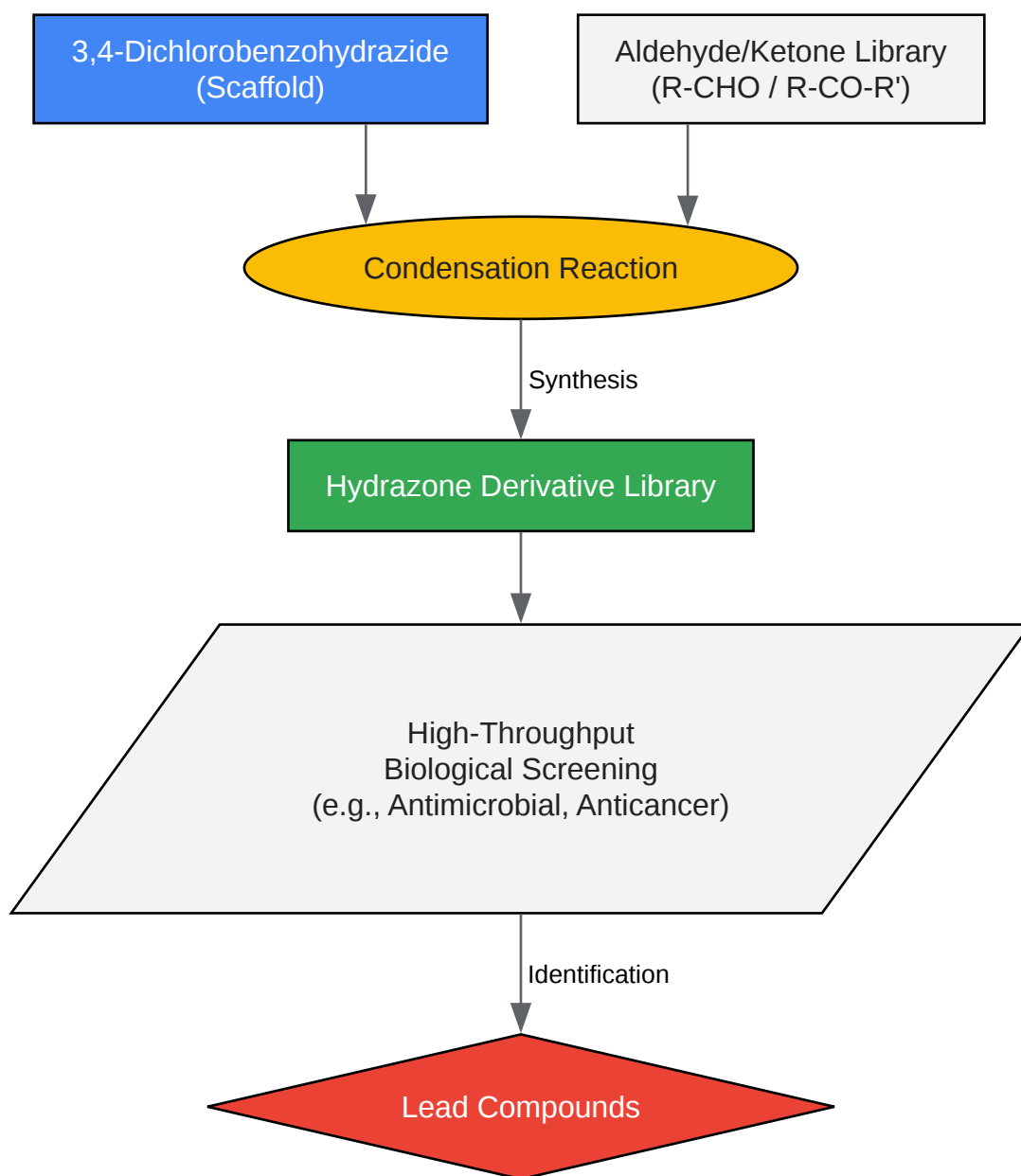
Hydrazides and their derivatives, particularly hydrazones, are recognized as a "privileged structure" in medicinal chemistry due to their wide spectrum of biological activities.^{[3][4]} **3,4-**

Dichlorobenzohydrazide serves as a crucial starting material for generating libraries of novel hydrazone compounds for biological screening.

The hydrazide moiety readily condenses with various aldehydes and ketones to form a stable C=N bond, creating a diverse set of hydrazone derivatives.^{[5][6][7]} These derivatives have demonstrated significant potential in various therapeutic areas:

- **Antimicrobial Activity:** Many hydrazone derivatives exhibit potent antibacterial and antifungal properties.^{[4][7][8]}
- **Anticancer Activity:** The hydrazone scaffold is present in numerous compounds investigated for their antitumor and cytotoxic effects.^{[4][5][9]}
- **Anti-inflammatory and Analgesic Activity:** Certain hydrazones have shown promising results as anti-inflammatory and analgesic agents.^{[4][9]}
- **Anticonvulsant Activity:** This class of compounds has also been explored for its potential in treating neurological disorders, including epilepsy.^{[4][9]}

The 3,4-dichloro substitution pattern on the benzene ring is a key feature that can influence the lipophilicity and electronic properties of the final derivatives, potentially enhancing their biological activity and pharmacokinetic profile.



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Caption: Drug discovery workflow using **3,4-Dichlorobenzohydrazide**.

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